molecular formula C8H5BCl2F3K B13466487 Potassium (E)-(2,6-dichlorostyryl)trifluoroborate

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate

Cat. No.: B13466487
M. Wt: 278.93 g/mol
InChI Key: WSCFMCRPJHEFSO-FXRZFVDSSA-N
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Description

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate is an organotrifluoroborate salt characterized by a styryl backbone substituted with chlorine atoms at the 2- and 6-positions of the aromatic ring. This compound belongs to the broader class of potassium organotrifluoroborates (R-BF₃K), which are widely used in Suzuki-Miyaura cross-coupling reactions due to their superior stability compared to boronic acids . The tetracoordinate boron center in trifluoroborates mitigates protodeboronation and oxidation, making them ideal for multi-step syntheses .

Properties

Molecular Formula

C8H5BCl2F3K

Molecular Weight

278.93 g/mol

IUPAC Name

potassium;[(E)-2-(2,6-dichlorophenyl)ethenyl]-trifluoroboranuide

InChI

InChI=1S/C8H5BCl2F3.K/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14;/h1-5H;/q-1;+1/b5-4+;

InChI Key

WSCFMCRPJHEFSO-FXRZFVDSSA-N

Isomeric SMILES

[B-](/C=C/C1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=C(C=CC=C1Cl)Cl)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (E)-(2,6-dichlorostyryl)trifluoroborate typically involves the reaction of (E)-(2,6-dichlorostyryl)boronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt. This method is advantageous due to its simplicity and the stability of the resulting product .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are formed in high yields .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Mild temperatures (25-80°C), aqueous or organic solvents (e.g., ethanol, toluene).

Major Products

The major products of these reactions are biaryl or styryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (E)-(2,6-dichlorostyryl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (E)-(2,6-dichlorostyryl)trifluoroborate exerts its effects is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. The compound acts as a nucleophilic partner, transferring its styryl group to the palladium catalyst, which then couples with an electrophilic aryl or vinyl halide. This process involves several key steps:

Comparison with Similar Compounds

Key Points of Comparison :

  • Substituent Effects : Electronic and steric properties influenced by substituents on the aromatic ring.
  • Synthetic Accessibility : Yields and purity under standard conditions.
  • Reactivity : Performance in cross-coupling and other transformations.
  • Stability : Resistance to decomposition under ambient or reactive conditions.
2.1 Substituent Effects
Compound Name Substituents Electronic Effects Steric Effects Key Applications
Potassium (2,6-dichlorophenyl)trifluoroborate 2,6-Cl Strong electron-withdrawing Moderate steric bulk Cross-coupling, biaryl synthesis
Potassium (2,6-difluorophenyl)trifluoroborate 2,6-F Moderate electron-withdrawing Low steric bulk Pharmaceutical intermediates
Potassium (2,4-dimethylphenyl)trifluoroborate 2,4-CH₃ Electron-donating High steric bulk Sterically hindered couplings
Potassium (2,6-dimethylphenyl)trifluoroborate 2,6-CH₃ Electron-donating High steric bulk Catalysis, hindered substrates
  • Chlorine vs. Fluorine : The 2,6-dichloro derivative exhibits stronger electron-withdrawing effects than 2,6-difluoro analogs, enhancing electrophilicity for nucleophilic coupling reactions .
  • Methyl Groups : 2,6-Dimethyl substituents introduce steric hindrance, reducing reactivity in some cross-couplings but improving stability .
2.3 Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling :

    • The 2,6-dichloro substituent facilitates coupling with electron-rich aryl halides due to enhanced electrophilicity .
    • Fluorinated analogs (e.g., 2,6-difluoro) show slower coupling rates but better compatibility with sensitive functional groups .
    • Sterically hindered 2,6-dimethyl derivatives require elevated temperatures or specialized catalysts (e.g., Pd-XPhos) .
  • Steric vs. Electronic Trade-offs :

    • 2,6-Dichloro compounds balance moderate steric bulk with strong electronic activation, making them versatile for diverse substrates.
    • Methyl-substituted trifluoroborates are less reactive but excel in forming hindered biaryls .
2.4 Stability and Functional Group Tolerance
  • Stability :

    • Dichloro and difluoro derivatives are stable under ambient conditions for months, whereas boronic acids degrade within days .
    • Alkyltrifluoroborates (e.g., potassium cyclobutyltrifluoroborate ) are less stable in protic solvents due to β-hydride elimination .
  • Functional Group Compatibility :

    • Chloro-substituted trifluoroborates tolerate nitro, carbonyl, and heteroaryl groups in one-pot syntheses .
    • Methyl-substituted analogs are compatible with Grignard reagents in triarylborane synthesis .

Data Tables

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound Coupling Partner (Ar-X) Yield (%) Catalyst System
Potassium (2,6-dichlorophenyl)trifluoroborate 4-MeO-C₆H₄-Br 92 Pd(PPh₃)₄, K₂CO₃, THF/H₂O
Potassium (2,6-difluorophenyl)trifluoroborate 4-CN-C₆H₄-I 78 Pd(dppf)Cl₂, CsF, DMF
Potassium (2,6-dimethylphenyl)trifluoroborate 2-Naphthyl-Br 65 Pd-XPhos, t-BuOH, 80°C

Q & A

Basic: What is the optimal synthetic route for Potassium (E)-(2,6-dichlorostyryl)trifluoroborate?

The synthesis typically involves converting a boronic acid precursor (e.g., (E)-(2,6-dichlorostyryl)boronic acid) into the trifluoroborate salt. A common method includes reacting the boronic acid with potassium fluoride (KF) in the presence of boron trifluoride etherate (BF₃·OEt₂) in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation or column chromatography. Key parameters include stoichiometric control of KF and rigorous exclusion of moisture to avoid hydrolysis .

Basic: Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F) is essential for confirming the structure. For example:

  • ¹¹B NMR : A singlet near δ -2 to -4 ppm confirms the trifluoroborate moiety.
  • ¹⁹F NMR : Peaks between δ -135 to -145 ppm correlate with B-F bonds.
    Infrared (IR) spectroscopy identifies B-F stretching vibrations (≈ 1100–1200 cm⁻¹). Mass spectrometry (HRMS) and X-ray crystallography further validate purity and stereochemistry .

Basic: What are the primary applications in cross-coupling reactions?

This compound is widely used in Suzuki-Miyaura couplings to form biaryl or styryl derivatives. For example, coupling with aryl halides (e.g., 4-bromotoluene) under palladium catalysis (Pd(PPh₃)₄, 1–5 mol%) in aqueous THF with a base (e.g., K₂CO₃) yields >85% coupled products. Its stability compared to boronic acids reduces protodeboronation side reactions .

Advanced: How does endogenous fluoride influence coupling efficiency?

Fluoride ions (from KF or trifluoroborate hydrolysis) activate the catalyst by displacing ligands on palladium, accelerating oxidative addition. However, excess fluoride can inhibit the reaction by forming unreactive Pd-F complexes. Balancing fluoride concentration via controlled hydrolysis (e.g., using aqueous THF) optimizes turnover .

Advanced: How do steric effects from 2,6-dichloro substituents impact reactivity?

The 2,6-dichloro groups create steric hindrance, slowing transmetalation in couplings. To mitigate this:

  • Use bulky ligands (e.g., SPhos) to stabilize the Pd center.
  • Increase reaction temperature (80–100°C) and extend reaction time (24–48 hours).
    Contrasting data from less hindered analogs (e.g., 2,4-dimethylphenyltrifluoroborate) show faster kinetics, highlighting steric trade-offs .

Advanced: What strategies resolve contradictions in solvent-dependent reactivity?

In toluene/water systems, low solubility of the trifluoroborate limits reactivity (<60% yield), whereas THF/water enhances solubility and achieves >95% yield. Mixed solvent systems (e.g., dioxane/water) or phase-transfer catalysts (e.g., TBAB) can further improve efficiency. Kinetic studies (monitored by ¹⁹F NMR) reveal solvent polarity’s role in stabilizing intermediates .

Advanced: How does this compound compare to boronic acids in air-sensitive reactions?

Trifluoroborates resist oxidation and protodeboronation under aerobic conditions better than boronic acids. For example, in air, boronic acids degrade to phenols (20–40% side products), while trifluoroborates retain >90% integrity. This stability enables one-pot multi-step syntheses without inert atmospheres .

Advanced: What mechanistic insights explain failed coupling with electron-deficient partners?

Electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) may undergo preferential oxidative addition but poor transmetalation due to reduced electron density at Pd. Computational studies suggest adjusting the ligand (e.g., XPhos) to lower the energy barrier for transmetalation. Experimental validation via Hammett plots confirms electronic effects on rate constants .

Advanced: How to optimize catalytic systems for challenging substrates?

For deactivated substrates (e.g., heteroaromatics):

  • Use Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., RuPhos).
  • Add silver oxide (Ag₂O) to scavenge halides and prevent catalyst poisoning.
    Case studies show Pd/PCy₃ systems increase yields from 45% to 78% for pyridine derivatives .

Advanced: How to troubleshoot side reactions like homocoupling?

Homocoupling arises from oxidative dimerization of the trifluoroborate. Mitigation strategies include:

  • Lowering Pd loading (<1 mol%) to reduce radical pathways.
  • Adding radical scavengers (e.g., TEMPO).
  • Using anhydrous conditions to minimize hydroxide-mediated pathways. ¹⁹F NMR tracking of intermediates identifies homocoupling triggers .

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